
Methyl indolizine-5-carboxylate
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Overview
Description
Methyl indolizine-5-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl indolizine-5-carboxylate typically involves the cyclization of pyridine derivatives with suitable reagents. One common method is the reaction of pyridine with an alkylating agent, followed by cyclization using a base. For example, the reaction of 2-pyridinecarboxaldehyde with methyl iodide in the presence of a base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Photooxygenation Reactions
Methyl indolizine-5-carboxylate undergoes self-sensitized or dye-sensitized photooxygenation depending on substituents and reaction conditions:
This reaction is critical for understanding oxidative degradation pathways and potential bioactive metabolite formation.
1,3-Dipolar Cycloaddition
The indolizine core participates in cycloaddition reactions for functionalization:
Mechanism :
-
Generation of pyridinium ylide via deprotonation.
-
Attack on acetylene’s triple bond, followed by cyclization and aromatization .
Nucleophilic Substitution
The ester group at position 5 is reactive toward nucleophiles:
Nucleophile | Conditions | Product | Reactivity Trend |
---|---|---|---|
Amines | Reflux in THF | Amide derivatives | Electron-withdrawing substituents enhance electrophilicity. |
Alkoxides | Room temperature, polar aprotic solvent | Ether analogs | Steric hindrance at the indolizine core moderates reaction rates. |
This reactivity enables modular derivatization for pharmacological optimization.
Tandem Aza-Wittig/Imine Cyclization
A three-step sequence constructs complex fused indolizines:
Step | Reactants | Key Intermediate | Isomer Ratio |
---|---|---|---|
Aza-Wittig | Iminophosphorane + dialdehyde | Imine | - |
Imine formation | Intramolecular cyclization | Iminium intermediate | - |
Electrophilic substitution | Aromatization | Bisthienoindolizine isomers (e.g., 19 , 20 ) | 1:1 |
Notable Observation :
-
Isomer formation depends on aldehyde attack site (C-2 vs. C-3), with near-identical thermodynamic stability (ΔE = 0.4 kcal/mol) .
Electrophilic Aromatic Substitution
The electron-rich indolizine ring undergoes regioselective electrophilic attacks:
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show structure-activity relationships (SAR):
Derivative | Modification | Biological Activity | MIC (MTB) |
---|---|---|---|
5h | 4-Fluorobenzoyl at C-3 | Anti-tubercular (MDR-TB) | 5 μg/mL |
5i | 3-Methoxybenzoyl at C-3 | COX-2 inhibition (IC₅₀ = 0.8 μM) | - |
Key Insight :
Scientific Research Applications
Methyl indolizine-5-carboxylate is a chemical compound with applications in pharmaceutical development, biological activities, and organic synthesis. It belongs to the indolizine family, which are bicyclic heteroaromatic compounds featuring a five-membered ring containing nitrogen. A methyl ester group is present at the carboxylic acid position, enhancing its solubility and reactivity.
Scientific Research Applications
Pharmaceutical Development
- Anti-Tuberculosis Agents: Derivatives of this compound are being explored as potential anti-tuberculosis agents.
In vitro whole-cell anti-tuberculosis (TB) screening against susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) using the resazurin microplate assay method has been performed to evaluate the cytotoxicity using the MTT assay .
Biological Research
- Biological Activities: Indolizines, including this compound, have been investigated for their biological activities.
- Interactions with Biological Targets: Studies on this compound have focused on its interactions with biological targets.
Organic Synthesis
- Methods of Synthesis: The synthesis of this compound can be achieved through various methods.
Structural Comparison
- This compound shares structural similarities with other compounds in the indolizine family.
Table: Comparison of Indolizine Compounds
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Indolizine | Bicyclic structure | Antimicrobial, anticancer | Basic parent structure |
7-Methylindolizine | Similar ring system | Enhanced cytotoxicity against cancer | Methyl substitution at position 7 |
2-Methylindolizine | Similar ring system | Moderate antibacterial activity | Methyl substitution at position 2 |
Indole-5-carboxylic acid | Related heterocycle | Anti-inflammatory properties | Different functional group |
Mechanism of Action
The mechanism of action of methyl indolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered nitrogen-containing ring with diverse applications.
Quinoline: A bicyclic compound with significant medicinal chemistry applications
Uniqueness: Methyl indolizine-5-carboxylate stands out due to its unique structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl indolizine-5-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h2-7H,1H3 |
InChI Key |
MASNXMYMWGWREF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC=CN21 |
Origin of Product |
United States |
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